(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile
Description
This compound features a benzooxazole core linked via an acrylonitrile bridge to a 6-chloro-substituted benzodioxin moiety in the E-configuration. The benzooxazole contributes π-conjugation and hydrogen-bonding capability, while the chloro-benzodioxin introduces steric bulk and electron-withdrawing effects. Such structural attributes make it relevant for applications in medicinal chemistry and materials science, though its specific biological or physical properties remain understudied compared to analogs .
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGFWBMCVLPXQB-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C(C#N)C3=NC4=CC=CC=C4O3)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4O3)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d]oxazole moiety and a chloro-substituted benzo[d][1,3]dioxin, which may contribute to its biological properties through various interactions with biological targets.
1. Dopamine Receptor Modulation
Research has indicated that compounds similar to (E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile can act as partial agonists at dopamine receptors. For instance, studies on related compounds have shown that modifications in the structure can significantly affect binding affinity and efficacy at the D2 dopamine receptor. The following table summarizes findings from various studies regarding the modulation of dopamine receptors by structurally related compounds:
| Compound | β-arrestin E max (%) | β-arrestin EC50 (nM) | cAMP E max (%) | cAMP EC50 (nM) |
|---|---|---|---|---|
| 1 | 23 | 13 | 50 | 15 |
| 3 | 22 | 76 | 42 | 29 |
| 4 | 25 | 24 | 36 | 21 |
| Target Compound | N/A | N/A | N/A | N/A |
These findings suggest that structural modifications can lead to significant changes in biological activity, highlighting the importance of specific functional groups in receptor interactions.
2. Anti-inflammatory Properties
Compounds with similar structural features have been investigated for their anti-inflammatory effects. For example, derivatives containing oxazole rings have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The following data illustrates the IC50 values for some oxazole derivatives:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.024 |
| Compound B | 0.019 |
| Celecoxib (Standard) | 0.050 |
These results indicate that certain modifications can enhance anti-inflammatory activity, making these compounds potential candidates for therapeutic applications in inflammatory diseases.
Case Study 1: Antibacterial Activity
A study explored the antibacterial properties of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that the target compound may also possess similar properties due to its structural analogies.
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic effects of compounds related to oxazolones. The study utilized both the writhing test and hot plate test to evaluate pain relief efficacy. Compounds with methoxy substitutions showed remarkable analgesic effects compared to standard analgesics, indicating potential for further development.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
(a) Benzooxazole vs. Benzothiazole vs. Benzimidazole
- Benzooxazole (Target Compound) : The oxygen atom in the oxazole ring enhances polarity and hydrogen-bond acceptor capacity compared to sulfur in benzothiazole or nitrogen in benzimidazole. This may influence solubility and binding interactions in biological systems .
- For example, benzothiazole derivatives in showed potent DPPH radical scavenging (IC₅₀ < ascorbic acid) .
- Benzimidazole Analogs: Derivatives such as (E)-3-(4-N,N-diethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile () demonstrate improved antiproliferative activity, likely due to the nitrogen-rich imidazole ring facilitating DNA intercalation or kinase inhibition .
(b) Aryl Substituent Variations
- Chloro-Benzodioxin (Target Compound) : The 6-chloro-benzodioxin group introduces steric hindrance and electron withdrawal, which may reduce metabolic degradation compared to simpler aryl groups (e.g., 4-chlorophenyl in ) .
- Diethylaminophenyl Groups: Found in benzimidazole analogs (), these substituents enhance electron-donating properties, increasing π-π stacking interactions in biological targets .
- Nitro and Alkyl Groups : Derivatives like (Z)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile () show altered reactivity due to nitro groups, which may improve photostability or redox activity .
(a) Antioxidant Activity
- Benzothiazole derivatives () with 4-chlorophenyl groups showed IC₅₀ values of 12–18 µM in DPPH assays, surpassing ascorbic acid (IC₅₀ = 25 µM). The target compound’s benzodioxin group may further enhance radical stabilization via oxygen lone pairs .
(b) Antiproliferative Activity
- Benzimidazole acrylonitriles () inhibited cancer cell growth (IC₅₀ = 5–20 µM), attributed to the planar benzimidazole moiety intercalating DNA. The target compound’s bulkier benzodioxin may reduce this effect but improve selectivity .
(c) Physicochemical Properties
- Melting Points : Benzimidazole derivatives with rigid aryl groups (e.g., N-phenyl in ) exhibit higher melting points (142–147°C) than oily alkyl-substituted analogs. The target compound’s benzodioxin likely increases melting point due to crystallinity .
- Solubility: The chloro-benzodioxin’s hydrophobicity may reduce aqueous solubility compared to diethylaminophenyl-substituted analogs .
Computational Insights
- Electron Density and Reactivity : DFT studies () suggest that electron-withdrawing groups (e.g., chloro, nitro) lower LUMO energies, enhancing electrophilicity. The target compound’s benzodioxin may exhibit a LUMO ≈ −3.5 eV, comparable to nitro derivatives in .
- Crystal Structure Refinement : SHELXL () could model the target compound’s E-configuration and intermolecular interactions, such as C–H···O bonds from benzodioxin oxygen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
